Pyridino(3,2-e)1,2,4-triazine
Overview
Description
Pyridino(3,2-e)1,2,4-triazine is a heterocyclic compound that features a fused ring system combining a pyridine ring and a 1,2,4-triazine ring. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridino(3,2-e)1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring system. Common reagents include halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Pyridino(3,2-e)1,2,4-triazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy. These compounds can selectively inhibit specific kinases involved in cancer cell proliferation .
Industry: The compound is also used in the development of advanced materials, such as organic semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis and materials science .
Mechanism of Action
The mechanism by which Pyridino(3,2-e)1,2,4-triazine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. In the case of kinase inhibition, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. The pathways involved typically include signal transduction pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Pyrrolo(2,1-f)(1,2,4)triazine: Another fused heterocycle with similar applications in kinase inhibition.
Pyrazolo(3,4-d)pyrimidine: Known for its use in cancer therapy as a CDK2 inhibitor.
Uniqueness: Pyridino(3,2-e)1,2,4-triazine is unique due to its specific ring fusion, which imparts distinct electronic properties and reactivity. This makes it particularly effective in forming stable complexes with metals and interacting with biological targets in a selective manner.
Properties
IUPAC Name |
pyrido[3,2-e][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-2-5-6(7-3-1)10-9-4-8-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUODQFHMIYUCLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210244 | |
Record name | Pyridino(3,2-e)1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-44-4 | |
Record name | Pyridino(3,2-e)1,2,4-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridino(3,2-e)1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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